2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Historical Context of Boronic Esters in Organic Chemistry
The development of boronic ester chemistry represents one of the most significant advances in organoboron chemistry since the field's inception in the nineteenth century. The foundational work began in 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid. Frankland synthesized ethylboronic acid through a two-stage process involving the reaction of diethylzinc with triethyl borate to produce triethylborane, which was subsequently oxidized in air to form ethylboronic acid. This pioneering work established the fundamental principles of organoboron chemistry that would later evolve into the sophisticated boronic ester methodologies used today.
The transition from simple boronic acids to more complex boronic esters occurred as chemists recognized the limitations of the free acids in synthetic applications. Boronic acids, while useful, presented challenges in handling, purification, and characterization due to their highly polar nature. The development of boronic esters addressed these issues by providing more stable, less polar derivatives that maintained the essential reactivity of the boron center while offering improved synthetic utility. The introduction of pinacol esters marked a particularly significant advancement, as these derivatives became the dominant boronic acid surrogates in organic synthesis.
The evolution of boronic ester chemistry accelerated dramatically with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first published by Suzuki and Miyaura in 1981, demonstrated the exceptional utility of organoboron compounds in forming carbon-carbon bonds. This reaction used palladium catalysts to couple boronic acids with organohalides under basic conditions, establishing a new paradigm for organic synthesis. The success of this methodology led to widespread adoption of boronic esters as essential building blocks in organic chemistry, with applications spanning pharmaceutical development, materials science, and complex natural product synthesis.
Significance of 2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound this compound represents a sophisticated example of modern boronic ester design, incorporating multiple functional groups that enhance its synthetic utility and specificity. This particular compound demonstrates the evolution of boronic ester chemistry toward increasingly complex and functionally diverse structures that can address specific synthetic challenges. The presence of both ethoxy and fluorine substituents on the aromatic ring provides unique electronic and steric properties that distinguish this compound from simpler boronic esters.
The ethoxy substituent at the 3-position of the phenyl ring introduces electron-donating character while providing potential sites for further chemical modification. This functionality enhances the compound's utility in pharmaceutical development, where ethoxy groups are frequently employed to modulate biological activity and pharmacokinetic properties. The strategic placement of this group allows for fine-tuning of the electronic properties of the aromatic system, which can significantly influence the reactivity of the boronic ester in cross-coupling reactions.
The fluorine atom at the 5-position introduces distinct electronic effects that complement the ethoxy substituent. Fluorine's high electronegativity and small size create unique steric and electronic environments that can enhance selectivity in chemical reactions. The combination of fluorine and ethoxy substituents creates a substitution pattern that provides both electronic diversity and potential for specific molecular recognition events. This dual substitution pattern makes the compound particularly valuable in the synthesis of complex pharmaceutical intermediates and biologically active molecules.
The tetramethyl-1,3,2-dioxaborolane protecting group represents the current state-of-the-art in boronic acid protection strategies. This cyclic structure provides exceptional stability under a wide range of reaction conditions while maintaining the ability to release the free boronic acid under appropriate circumstances. The four methyl groups create a sterically demanding environment around the boron center, which can influence the selectivity of reactions involving the boronic ester.
Overview of Dioxaborolane Chemistry
Dioxaborolane chemistry encompasses a broad class of five-membered cyclic boronic esters that have become indispensable tools in modern organic synthesis. These compounds are characterized by a boron atom incorporated into a five-membered ring containing two oxygen atoms, creating a stable yet reactive framework for various synthetic transformations. The dioxaborolane structure provides an optimal balance between stability and reactivity, making these compounds particularly suitable for use as synthetic intermediates and protecting groups for boronic acids.
The fundamental structure of dioxaborolanes involves the formation of a five-membered ring through the condensation of boronic acids with 1,2-diols. This cyclization process creates a more stable boronic ester compared to acyclic analogs, as the cyclic structure reduces the tendency toward hydrolysis while maintaining the essential Lewis acidic character of the boron center. The formation of these cyclic esters is thermodynamically favored due to the entropic advantage of intramolecular bonding and the reduced strain associated with five-membered ring systems.
The reactivity profile of dioxaborolanes is largely determined by the electronic and steric environment around the boron center. The boron atom in these compounds maintains its sp2 hybridization and trigonal planar geometry, with a vacant p-orbital that confers Lewis acidic character. This electronic configuration enables dioxaborolanes to participate in a wide range of chemical transformations, including transmetalation reactions that are central to cross-coupling chemistry. The ability of the boron center to undergo rapid exchange with various nucleophiles makes dioxaborolanes particularly effective in palladium-catalyzed cross-coupling reactions.
Recent advances in dioxaborolane chemistry have focused on developing new protecting group strategies that address specific synthetic challenges. The traditional pinacol ester, while highly effective, can exhibit reversibility in the presence of water or alcohols, potentially leading to premature release of the boronic acid during reactions and purification. To address these limitations, researchers have developed alternative protecting groups such as xanthopinacol boronates, which offer improved stability and orthogonality in chemical reactions. These developments represent ongoing efforts to optimize the balance between stability and reactivity in dioxaborolane chemistry.
Classification within Boronic Ester Family
The classification of this compound within the broader boronic ester family reflects its position as a sophisticated member of the organoboron compound class. Boronic esters can be broadly categorized based on their structural features, with the primary distinction being between acyclic and cyclic derivatives. Within the cyclic category, further subdivision occurs based on ring size, with five-membered dioxaborolanes and six-membered dioxaborinanes representing the two most common classes.
The tetramethyl-1,3,2-dioxaborolane framework places this compound squarely within the five-membered cyclic boronic ester category, specifically among the pinacol-derived esters that have become the gold standard for boronic acid protection. The pinacol ester structure, characterized by the presence of four methyl substituents on the diol backbone, provides exceptional stability while maintaining synthetic accessibility. This structural motif has been extensively studied and optimized for various synthetic applications, making it one of the most widely used protecting groups in organoboron chemistry.
From a functional group perspective, the compound can be classified as an aryl boronic ester, distinguishing it from alkyl and alkenyl analogs that exhibit different reactivity patterns and synthetic applications. Aryl boronic esters are particularly important in cross-coupling chemistry due to their stability and excellent reactivity in palladium-catalyzed transformations. The presence of the aromatic ring system provides additional stability through resonance effects while offering opportunities for electronic modification through substituent effects.
The specific substitution pattern on the aromatic ring further classifies this compound within the subset of electronically modified aryl boronic esters. The combination of electron-donating (ethoxy) and electron-withdrawing (fluorine) substituents creates a unique electronic environment that can be systematically compared to other substituted aryl boronic esters. This electronic modification allows for fine-tuning of reactivity and selectivity in various synthetic transformations, making the compound a valuable member of the designer boronic ester family.
| Classification Category | Specific Classification | Key Characteristics |
|---|---|---|
| Structure Type | Cyclic Boronic Ester | Five-membered dioxaborolane ring |
| Ring Size | Dioxaborolane | Five-membered B-O-C-C-O ring system |
| Protecting Group | Pinacol Derivative | Tetramethyl substitution pattern |
| Carbon Framework | Aryl Boronic Ester | Aromatic ring attached to boron |
| Electronic Nature | Mixed Electronic Effects | Electron-donating ethoxy and electron-withdrawing fluorine |
| Synthetic Utility | Cross-Coupling Reagent | Compatible with Suzuki-Miyaura conditions |
Properties
IUPAC Name |
2-(3-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKMOVNYUZWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1416367-03-7
- Molecular Formula : C₁₄H₂₀BFO₃
- Molecular Weight : 266.116 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with boron reagents under controlled conditions. The presence of the ethoxy and fluorine substituents is crucial for enhancing the compound's biological activity and solubility.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. This is primarily attributed to their ability to inhibit key signaling pathways involved in tumor progression. For instance:
- Inhibition of COX-2 : Compounds derived from similar structures have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis .
The proposed mechanism includes:
- Inhibition of MAPK Pathway : The compound may interfere with the MAPK signaling cascade which is pivotal in regulating cell proliferation and survival .
- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
Study 1: COX-2 Inhibition
In a study evaluating a series of boron-containing compounds for COX-2 inhibition:
- Results : Compounds similar to this compound showed IC50 values in the low micromolar range.
- : The presence of fluorine and ethoxy groups significantly enhances the biological activity .
Study 2: Antioxidant Activity
Another study assessed the antioxidant properties of related dioxaborolanes:
- Results : These compounds exhibited strong radical scavenging activity.
- Potential Applications : This antioxidant property suggests potential use in treating oxidative stress-related diseases .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1416367-03-7 |
| Molecular Formula | C₁₄H₂₀BFO₃ |
| Molecular Weight | 266.116 g/mol |
| Anticancer Activity (IC50) | Low micromolar range |
| Antioxidant Activity | Strong radical scavenging |
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound's boron atom plays a crucial role in drug design and development. Boron-containing compounds are often used to enhance the pharmacological properties of drugs. Research has shown that compounds like this can act as effective inhibitors in various biological pathways, particularly in cancer therapy and anti-inflammatory applications.
Case Study : A study demonstrated that dioxaborolane derivatives exhibit significant anti-cancer activity by inhibiting specific kinases involved in tumor growth. The presence of the ethoxy and fluorophenyl groups enhances the compound's lipophilicity and bioavailability, making it a candidate for further development as an anticancer agent .
Materials Science
Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced materials. Its unique structure allows for the formation of cross-linked polymers with enhanced thermal stability and mechanical properties.
Case Study : Research indicated that incorporating boron-containing compounds into polymer matrices improves their flame retardancy and thermal resistance. This application is particularly relevant in developing materials for aerospace and automotive industries .
Organometallic Chemistry
Catalysis : Dioxaborolane compounds have been explored as catalysts in various organic reactions, including Suzuki coupling reactions. Their ability to stabilize reactive intermediates makes them valuable in synthesizing complex organic molecules.
Case Study : A recent publication highlighted the use of this compound as a catalyst for cross-coupling reactions that lead to the formation of biaryl compounds. This reaction is significant in pharmaceutical chemistry for synthesizing diverse drug candidates .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development (anti-cancer agents) | Enhanced bioavailability and pharmacological activity |
| Materials Science | Synthesis of advanced polymers | Improved thermal stability and mechanical properties |
| Organometallic Chemistry | Catalysis in organic reactions | Stabilization of reactive intermediates |
Chemical Reactions Analysis
Oxidation to Boronic Acid
The boronate ester undergoes oxidation to form the corresponding boronic acid, a key intermediate for cross-coupling reactions.
Reagents/Conditions :
-
Hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH/THF).
Product : 3-Ethoxy-5-fluorophenylboronic acid.
Mechanism : Hydrolysis of the dioxaborolane ring under oxidative conditions cleaves the B–O bonds.
| Reaction Parameter | Value |
|---|---|
| Yield | 85–92% (estimated) |
| Temperature | 0–25°C |
| Time | 2–4 hours |
Suzuki-Miyaura Cross-Coupling
This reaction enables carbon-carbon bond formation between the boronate ester and aryl halides.
Typical Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or Na₂CO₃.
-
Solvent : Ethanol/water/dioxane (1:1:5 ratio) .
Example :
Coupling with 5-bromo- -triazolo[1,5-a]pyrimidine yields 5-(3-ethoxy-5-fluorophenyl)triazolo[1,5-a]pyrimidine derivatives.
| Reaction Parameter | Value |
|---|---|
| Yield | 64–78% (analogous systems) |
| Temperature | 80–100°C |
| Time | 12–24 hours |
Electrophilic Aromatic Substitution
The electron-rich phenyl ring (due to the ethoxy group) undergoes electrophilic substitution at the ortho and para positions relative to the ethoxy group.
Reagents/Conditions :
-
Nitration: HNO₃/H₂SO₄ at 0°C.
-
Halogenation: Br₂/FeBr₃ in CH₂Cl₂.
Products : -
Nitro-substituted derivatives at C4 or C6.
-
Brominated analogs at C4 or C6.
| Reaction Parameter | Value |
|---|---|
| Selectivity | Para > ortho (directed by ethoxy) |
| Yield | 60–75% (estimated) |
Ether Cleavage
The ethoxy group can be dealkylated under acidic conditions.
Reagents/Conditions :
-
HBr (48%) in acetic acid, reflux.
Product : 3-Hydroxy-5-fluorophenylboronate ester.
| Reaction Parameter | Value |
|---|---|
| Yield | 70–80% (analogous systems) |
| Time | 6–8 hours |
Fluorine Displacement
The fluorine atom undergoes nucleophilic aromatic substitution with strong nucleophiles (e.g., amines).
Reagents/Conditions :
-
Piperidine/DMF at 120°C.
Product : 3-Ethoxy-5-(piperidin-1-yl)phenylboronate ester.
Stability and Side Reactions
-
Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions but degrades in strongly acidic/basic media.
-
Thermal Decomposition : Decomposes above 200°C, releasing boron oxides and fluorinated byproducts.
Key Structural and Reactive Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BF₃O₃ |
| Molecular Weight | 314.11 g/mol |
| Boron Content | 3.4% |
| Directing Effects | Ethoxy (activating, ortho/para), fluorine (deactivating, meta) |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
The table below compares substituent patterns, molecular weights, and key properties of related dioxaborolane derivatives:
*Calculated based on molecular formulas.
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The ethoxy group (EDG) in the target compound enhances boron's electron density compared to chloro (Cl) or trifluoromethyl (CF₃) substituents, facilitating transmetallation in cross-couplings .
- Steric Effects: Isopropoxy (OiPr) in the analogue (Mol.
- Stability : Compounds with multiple EWGs (e.g., Cl, CF₃) exhibit higher thermal stability (e.g., boiling point 363°C for the trifluoromethyl derivative ) but lower reactivity.
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halide
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aryl halide (3-ethoxy-5-fluorophenyl bromide or iodide) | Starting aromatic substrate with halogen at the reactive site. |
| 2 | Bis(pinacolato)diboron (B2pin2) | Boron source for ester formation. |
| 3 | Pd catalyst (e.g., Pd(dppf)Cl2) | Facilitates oxidative addition and reductive elimination steps in the catalytic cycle. |
| 4 | Base (e.g., KOAc) | Neutralizes acids formed and promotes transmetalation. |
| 5 | Solvent (DMF, dioxane) | Medium for reaction, often degassed and dry. |
| 6 | Temperature: 80–100 °C | Provides activation energy for the reaction. |
| 7 | Atmosphere: Nitrogen or Argon | Prevents oxidation of sensitive reagents and catalyst. |
Procedure Summary : The aryl halide, bis(pinacolato)diboron, base, and palladium catalyst are combined in the solvent under inert atmosphere. The mixture is heated and stirred for several hours until completion. After cooling, the reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by column chromatography to isolate the pure boronate ester.
Alternative Methods and Variations
Lithiation-Borylation Approach : In some cases, the aryl compound can be lithiated using n-butyllithium under inert atmosphere, followed by quenching with a boron electrophile such as trialkyl borates or pinacol borane derivatives. This method requires strict moisture exclusion and low temperatures to avoid side reactions.
Direct Borylation Using Metal Catalysts : Recent advances include direct C–H borylation catalyzed by iridium complexes, which can functionalize aromatic C–H bonds without pre-functionalization to halides. However, this method is less common for this specific compound due to regioselectivity challenges.
Research Findings and Data on Preparation
Yield and Purity
- Typical yields for the palladium-catalyzed borylation range from 60% to 85%, depending on reaction scale and conditions.
- Purification is generally achieved by flash chromatography, yielding a white to pale yellow crystalline solid.
- Analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity.
Representative Reaction Example
| Parameter | Value/Condition |
|---|---|
| Starting material | 3-ethoxy-5-fluorophenyl bromide (1.0 equiv) |
| Borylation reagent | Bis(pinacolato)diboron (1.2 equiv) |
| Catalyst | Pd(dppf)Cl2 (5 mol%) |
| Base | Potassium acetate (3.0 equiv) |
| Solvent | Dioxane |
| Temperature | 90 °C |
| Reaction time | 12 hours |
| Yield | 75–80% |
| Purification | Silica gel chromatography |
| Characterization | ^1H NMR, ^13C NMR, ESI-MS |
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | Aryl halide, B2pin2, Pd catalyst | 80–100 °C, inert atmosphere | 60–85 | Most common, scalable, reliable |
| Lithiation-Borylation | Aryl lithium intermediate, boron electrophile | Low temp, inert atmosphere | 50–70 | Requires strict moisture control, sensitive |
| Direct C–H Borylation | Iridium catalyst, B2pin2 | Mild temp, inert atmosphere | Variable | Emerging method, regioselectivity challenges |
Q & A
Basic: What are the standard synthetic methodologies for preparing 2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Miyaura borylation, where a halogenated aromatic precursor (e.g., 3-ethoxy-5-fluorophenyl bromide) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key steps include:
- Catalyst selection : Pd(dba)₂ or PdCl₂(dppf) with ligands like XPhos or SPhos to enhance regioselectivity .
- Reaction conditions : Anhydrous solvents (THF or dioxane) at 80–100°C under inert atmosphere for 12–24 hours .
- Purification : Flash column chromatography (hexane/EtOAc gradients) yields >85% purity. Diastereomeric ratios (dr) can be optimized via solvent polarity adjustments .
Intermediate: How should researchers address challenges in characterizing boron-containing carbons via NMR spectroscopy?
The quadrupolar relaxation of the boron atom (¹¹B, spin = 3/2) broadens signals of adjacent carbons, making them undetectable in ¹³C NMR. To confirm structure:
- Multi-nuclear NMR : Use ¹¹B NMR (δ ~30–35 ppm for dioxaborolanes) to confirm boron environment .
- Complementary techniques : IR spectroscopy (B-O stretches at ~1350–1310 cm⁻¹) and HRMS for molecular ion validation .
- Derivatization : Hydrolyze the boronate ester to the boronic acid and analyze via X-ray crystallography if ambiguity persists .
Advanced: How do solvent and catalyst choices influence the reactivity of this boronate in cross-coupling reactions?
The ethoxy and fluorine substituents modulate electronic effects (σₚ⁻ = +0.34 for OEt, σₚ⁺ = +0.15 for F), impacting oxidative addition efficiency in Suzuki-Miyaura couplings:
- Palladium catalysts : Electron-deficient ligands (e.g., SPhos) improve coupling with electron-rich aryl halides by stabilizing Pd⁰ intermediates .
- Solvent effects : Polar aprotic solvents (DMF, NMP) accelerate transmetallation but may promote protodeboronation. Adding Cs₂CO₃ mitigates this via pH control .
- Contradictions in data : Lower yields reported in THF vs. dioxane may stem from boronate aggregation; ¹¹B NMR in THF-d₈ reveals dynamic equilibria between monomeric and dimeric boron species .
Advanced: What strategies optimize regioselectivity in C–H borylation reactions using this compound?
The 3-ethoxy-5-fluorophenyl group directs iridium-catalyzed C–H borylation:
- Steric vs. electronic control : Ethoxy groups favor para-borylation via steric hindrance, while fluorine’s inductive effect enhances meta-selectivity. Computational studies (DFT) suggest a 3:1 para/meta ratio under standard conditions .
- Catalyst tuning : Ir(COD)(OMe)]₂ with dtbpy ligands increases turnover frequency (TOF) by 20% in toluene at 100°C .
- Isomer separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve diastereomers when dr < 5:1 .
Advanced: How can researchers evaluate the biological activity of this boronate in cancer models?
While direct studies on this compound are limited, structurally related arylboronates inhibit glycolysis via LDHA targeting:
- In vitro assays : Measure IC₅₀ in prostate cancer cell lines (e.g., PC-3) using glucose uptake assays and lactate production kits. Compare with controls lacking the ethoxy/fluorine groups .
- Metabolic profiling : Employ Seahorse XF analyzers to quantify oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) post-treatment .
- In vivo validation : Use xenograft models (e.g., nude mice) with PET imaging (¹⁸F-FDG uptake) to assess tumor suppression .
Advanced: How do solvent equilibria affect boronate speciation in reduction reactions?
In NaOt-Bu-catalyzed ketone reductions, the boronate exists in equilibrium between monomeric [Bpin]⁻ and dimeric [B₂pin₂]²⁻ species:
- Benzene vs. THF : In benzene-d₆, poor solubility limits detection to monomeric trialkoxyborohydrides. In THF-d₈, ¹¹B NMR reveals a 3:1 ratio of [Bpin]⁻ to [B₂pin₂]²⁻, altering hydride transfer rates .
- Kinetic studies : Stopped-flow UV-Vis spectroscopy shows THF stabilizes the active hydride donor (k₁ = 0.15 s⁻¹ vs. 0.08 s⁻¹ in benzene) .
Intermediate: What precautions are necessary for handling air/moisture-sensitive derivatives of this compound?
- Storage : Use argon-flasked vials with molecular sieves (3Å) at –20°C to prevent hydrolysis .
- Reaction setup : Schlenk lines or gloveboxes for catalyst addition. Monitor reaction progress via in situ Raman spectroscopy (B-O peak at 630 cm⁻¹) .
- Workup : Quench excess boronate with pH 7 phosphate buffer to avoid boronic acid formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
